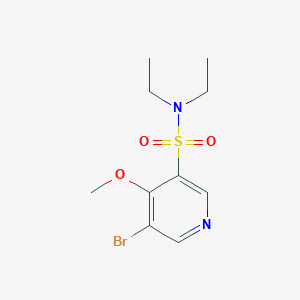
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate is a complex compound that combines pyridine and pyrimidine ligands with a ruthenium center and tetrahexafluorophosphate counterions. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties. The combination of these ligands with ruthenium can lead to various applications in catalysis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate typically involves the coordination of pyridine and pyrimidine ligands to a ruthenium center. One common method involves the reaction of ruthenium chloride with the ligands in the presence of a suitable base, followed by the addition of tetrahexafluorophosphate to form the final complex . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can also occur, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while reduction can yield lower oxidation states. Substitution reactions result in new complexes with different ligands.
科学的研究の応用
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
作用機序
The mechanism of action of this compound involves the coordination of the ruthenium center with target molecules, such as DNA or proteins. The pyridine and pyrimidine ligands facilitate the binding of the complex to these targets, leading to various biological effects. For example, in anticancer applications, the compound can induce apoptosis (programmed cell death) in cancer cells by interacting with DNA and disrupting its function .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A similar compound with two pyridine rings, commonly used in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing ligand with applications in catalysis and materials science.
Ruthenium(II) tris(bipyridine): A well-known ruthenium complex with three bipyridine ligands, used in photochemistry and electrochemistry.
Uniqueness
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate is unique due to the combination of pyridine and pyrimidine ligands, which provide distinct electronic and steric properties. This uniqueness enhances its versatility in various applications, particularly in catalysis and medicinal chemistry.
特性
分子式 |
C28H22F24N8P4Ru |
|---|---|
分子量 |
1151.5 g/mol |
IUPAC名 |
2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C8H6N4.4F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;4*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;;;/q;;;4*-1;+4 |
InChIキー |
MZNRTIPXDREAIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)



![Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825270.png)




![Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)
![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)


